5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide
Overview
Description
5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxole ring, an amino group, a chlorobenzamide group, and a methylene bridge, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the core benzodioxole structure. One common synthetic route includes the following steps:
Benzodioxole Synthesis: : The benzodioxole ring can be synthesized through a reaction between catechol and chloroform in the presence of a base.
Chlorination: : The chlorobenzamide group is introduced via chlorination reactions.
Coupling Reaction: : The final step involves coupling the benzodioxole with the chlorobenzamide group using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Ammonia (NH₃), amines
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes
Reduction: : Alcohols, amines
Substitution: : Amides, esters
Scientific Research Applications
5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide: can be compared to other similar compounds, such as:
2H-1,3-benzodioxole-5-carboxamide
N-(2-ethoxyp henyl)-1,3-benzodioxole-5-carboxamide
N-(4-methoxyp henyl)-1,3-benzodioxole-5-carboxamide
N-(4-methylphenyl)-1,3-benzodioxole-5-carboxamide
This compound .
Properties
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-3-2-10(17)6-11(12)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFYDTXQWZCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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